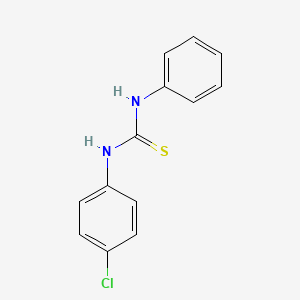

1-(4-Chlorophenyl)-3-phenyl-2-thiourea

Descripción general

Descripción

1-(4-Chlorophenyl)-3-phenyl-2-thiourea is a useful research compound. Its molecular formula is C13H11ClN2S and its molecular weight is 262.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various biological targets . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors, contributing to their diverse biological activities .

Mode of Action

For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

For example, paclobutrazol, a compound with a similar chlorophenyl group, has been reported to alter the levels of important plant hormones, affecting the isoprenoid pathway .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, CMI has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

For example, pyraclostrobin, a fungicide with a similar chlorophenyl group, is known to be stable in aqueous solution in the dark at pH 4, 5, and 7 .

Actividad Biológica

1-(4-Chlorophenyl)-3-phenyl-2-thiourea (C13H11ClN2S) is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological systems. The following sections will explore its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H11ClN2S

- CAS Number : 7392-67-8

Antibacterial Activity

Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that this compound possesses activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A study reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone. The inhibition zones measured were as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 29 |

| S. aureus | 24 |

| P. aeruginosa | 30 |

This indicates the compound's potential as a lead for developing new antibacterial agents .

Anticancer Activity

This compound has also shown promising anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

- Breast Cancer (MCF-7)

- Prostate Cancer

The compound demonstrated IC50 values ranging from 7 to 20 µM in inhibiting cancer cell proliferation. Notably, it targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis induction. The following table summarizes the IC50 values against selected cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 14 |

| PC3 (Prostate) | 10 |

| A549 (Lung) | 12 |

These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives have been documented, with particular emphasis on their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study:

- Test Compound : this compound

- Inhibition of TNF-α : 72%

This inhibition was found to be more effective than standard treatments like dexamethasone at equivalent concentrations. The results indicate that this compound may modulate inflammatory pathways effectively .

Neuroprotective Activity

Emerging research has suggested potential neuroprotective effects of thiourea derivatives, including this compound. Studies focusing on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have yielded promising results:

| Enzyme | IC50 Value (nM) |

|---|---|

| AChE | 33.27 |

| BChE | 105.9 |

These findings highlight the compound's potential role in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

Several case studies have documented the biological activity of thiourea derivatives, including:

- Study on Anticancer Effects : A detailed investigation into the anticancer properties of various thiourea compounds revealed that those with substituted phenyl groups exhibited enhanced cytotoxicity against breast and prostate cancer cell lines.

- Antibacterial Efficacy Assessment : A comparative study of different thiourea derivatives showed that modifications in the chlorophenyl group significantly impacted antibacterial potency.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAKDKSYCSTBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357493 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7392-67-8 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 1-(4-chlorophenyl)-3-phenylthiourea demonstrate any biological activity?

A: Yes, 1-(4-chlorophenyl)-3-phenylthiourea has shown moderate anti-cholinesterase activity. [] While it exhibits activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it displays a preference for AChE. [] Further exploration through molecular docking studies supports these findings and provides insights into its binding interactions with the enzymes. []

Q2: Are there any insights into the structure of 1-(4-chlorophenyl)-3-phenylthiourea?

A: Although 1-(4-chlorophenyl)-3-phenylthiourea itself hasn't had its crystal structure fully elucidated in the provided research, a closely related platinum(II) complex incorporating this compound as a ligand has been characterized using X-ray crystallography. [] This analysis revealed an unexpected chloro-substitution on the complex. [] While this doesn't directly describe the structure of the free compound, it offers valuable insights into its potential coordination behavior and reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.